

Synthesis of 1-Bromo-5-methylhexane: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-5-methylhexane

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This document provides a comprehensive guide for the synthesis of **1-bromo-5-methylhexane**, a valuable alkyl bromide intermediate in organic synthesis. The protocol details a robust and scalable method for the conversion of 5-methyl-1-hexanol to the desired product via a nucleophilic substitution (SN2) reaction. This application note includes a step-by-step experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow.

Introduction

1-Bromo-5-methylhexane is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. The introduction of the bromo-functionalized isoheptyl group is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity. The synthesis described herein utilizes the well-established reaction of a primary alcohol with hydrogen bromide, generated in situ from sodium bromide and sulfuric acid. This method is favored for its operational simplicity and cost-effectiveness. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of the primary alcohol is protonated to form a good leaving group (water), which is subsequently displaced by the bromide ion.

Data Presentation

The physical and chemical properties of the key compounds involved in this synthesis are summarized in the table below for easy reference.

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
5-Methyl-1-hexanol	C ₇ H ₁₆ O	116.20	165-167	0.819
Sodium Bromide	NaBr	102.89	1396	3.21
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	337	1.84
1-Bromo-5-methylhexane	C ₇ H ₁₅ Br	179.10	162-163	1.103 ^[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides from their corresponding alcohols.^{[2][3][4][5][6][7]}

Materials and Reagents

- 5-methyl-1-hexanol (98% purity)
- Sodium bromide (NaBr, ≥99% purity)
- Concentrated sulfuric acid (H₂SO₄, 98%)
- Deionized water (H₂O)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)
- Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
- Ice bath

- Round-bottom flask (500 mL)
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel (500 mL)
- Distillation apparatus
- Beakers, Erlenmeyer flasks, and graduated cylinders

Reaction Scheme

Procedure

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 58.1 g (0.5 mol) of 5-methyl-1-hexanol.
- **Addition of Reagents:** To the stirred alcohol, add 61.7 g (0.6 mol) of sodium bromide and 75 mL of water.
- **Acid Addition:** Cool the flask in an ice bath. Slowly and carefully add 60 mL of concentrated sulfuric acid dropwise with continuous stirring. The addition should be controlled to keep the temperature of the reaction mixture below 40°C.
- **Reflux:** After the addition of sulfuric acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.
- **Work-up and Extraction:**
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a 500 mL separatory funnel. Two layers will form.
 - Separate the lower aqueous layer and discard it.
 - Wash the upper organic layer (the crude product) with 100 mL of water.

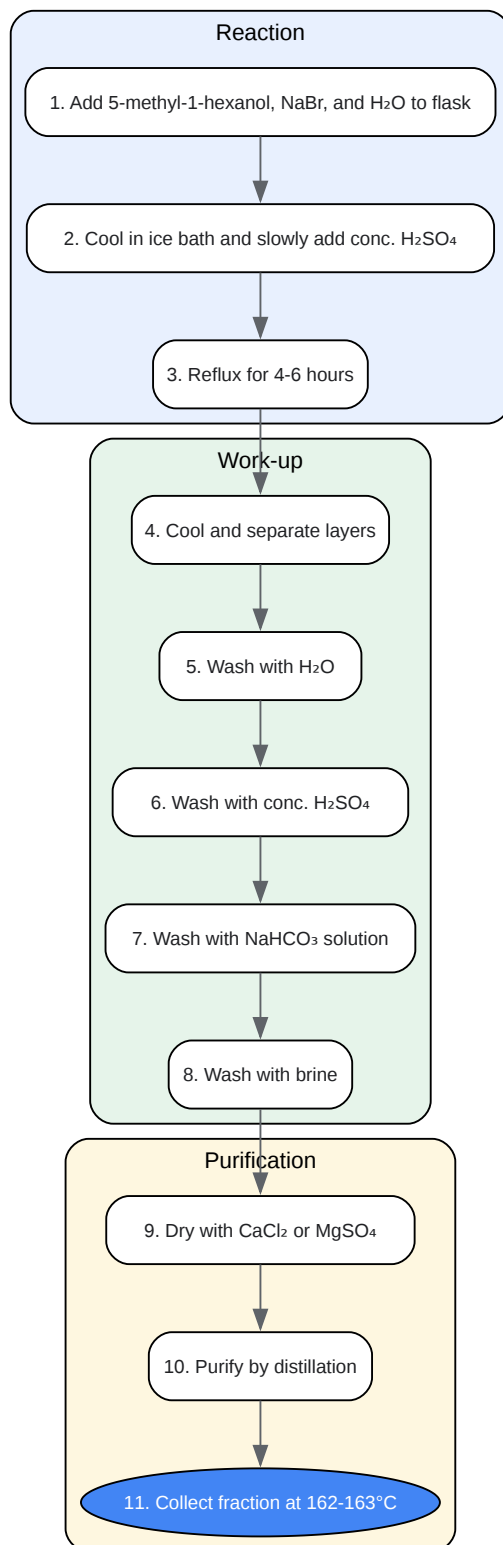
- Carefully wash the organic layer with 50 mL of cold, concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct. Separate the layers and discard the lower acid layer.
- Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
- Finally, wash the organic layer with 100 mL of saturated sodium chloride (brine) solution.
- Drying: Transfer the crude **1-bromo-5-methylhexane** to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes until the liquid is clear.
- Purification: Decant the dried product into a distillation flask. Purify the **1-bromo-5-methylhexane** by distillation, collecting the fraction that boils in the range of 162-163°C. An expected yield of approximately 80% can be anticipated.^{[4][6]}

Characterization Data

Technique	Expected Data
¹ H NMR (CDCl ₃)	δ 3.40 (t, 2H, -CH ₂ Br), 1.85 (m, 2H, -CH ₂ CH ₂ Br), 1.55 (m, 1H, -CH(CH ₃) ₂), 1.30-1.45 (m, 4H, -CH ₂ CH ₂ CH-), 0.88 (d, 6H, -CH(CH ₃) ₂)
¹³ C NMR (CDCl ₃)	δ 38.3, 35.2, 33.8, 30.1, 27.8, 22.5
IR (neat)	ν (cm ⁻¹) 2956, 2928, 2870 (C-H stretch), 1466 (C-H bend), 1253 (C-Br stretch)
Mass Spec (EI)	m/z (%): 179/181 ([M] ⁺ , Br isotopes), 123, 81, 69, 57, 43

Experimental Workflow Diagram

Synthesis of 1-Bromo-5-methylhexane Workflow

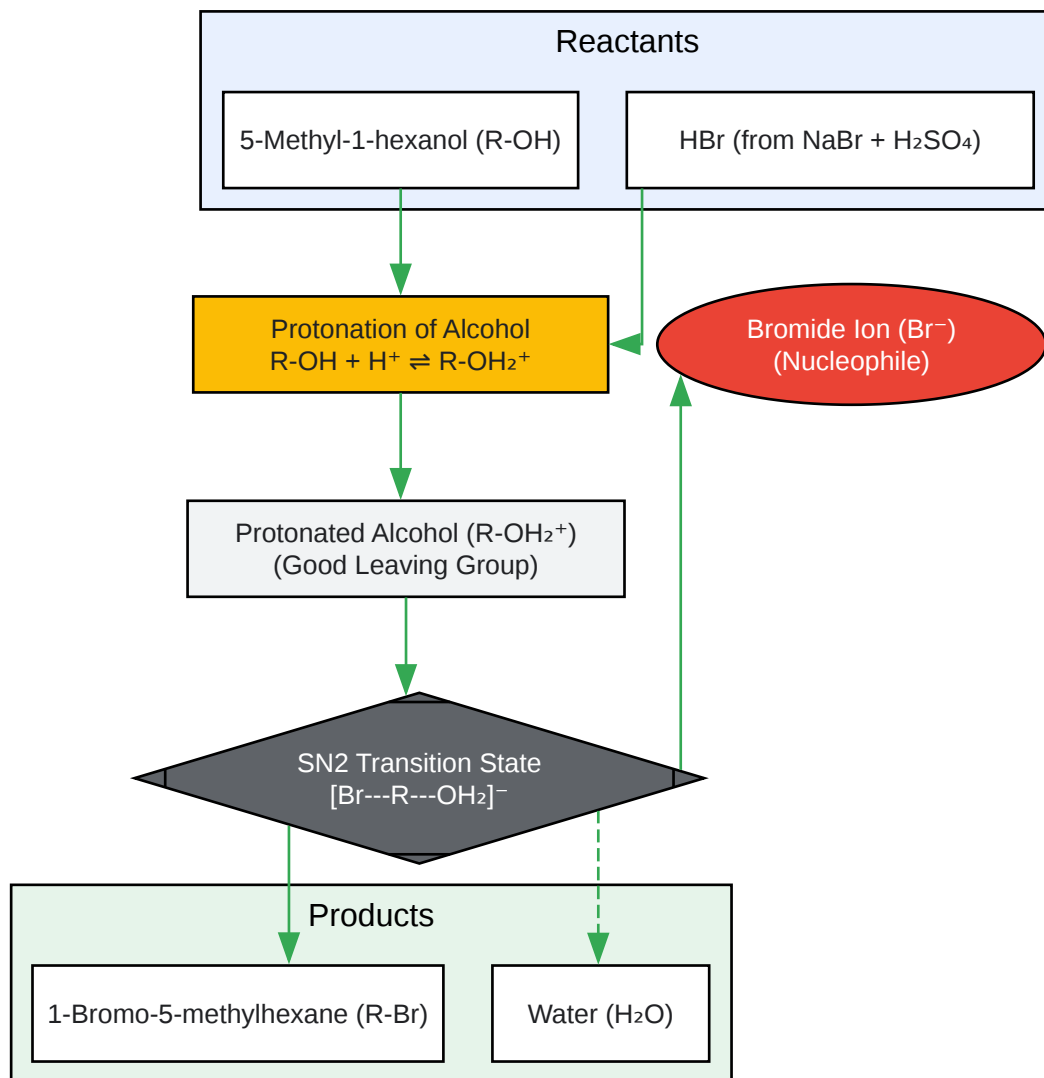


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Caption: Workflow for the synthesis of **1-Bromo-5-methylhexane**.

Signaling Pathway Diagram

SN2 Mechanism for the Formation of 1-Bromo-5-methylhexane



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Caption: SN2 reaction pathway for the synthesis.

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